7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one
Overview
Description
7-Benzyloxy-4-(trifluoromethyl)coumarin: is a synthetic organic compound belonging to the coumarin family. It is characterized by the presence of a benzyloxy group at the 7th position and a trifluoromethyl group at the 4th position on the coumarin backbone. This compound is known for its fluorescent properties and is widely used as a substrate in various biochemical assays, particularly those involving cytochrome P450 enzymes .
Mechanism of Action
Target of Action
It’s known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are valuable chemotypes in medicinal chemistry due to the presence of a partially-saturated bicyclic ring and metabolically-stable CF3 group .
Mode of Action
Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation . This suggests that the compound may interact with its targets through the activation of the C–F bond in organic synthesis .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may influence a variety of biochemical pathways related to these fields.
Pharmacokinetics
It’s known that trifluoromethyl groups are metabolically stable , which suggests that the compound may have good bioavailability.
Result of Action
The activation of the c–f bond in organic synthesis is a challenging task , suggesting that the compound may have significant effects on molecular and cellular processes.
Action Environment
The compound’s trifluoromethyl group is known to be metabolically stable , which suggests that it may maintain its efficacy and stability in various environments.
Biochemical Analysis
Biochemical Properties
7-Benzyloxy-4-trifluoromethylcoumarin interacts with cytochrome P450 family members CYP1A2 and CYP3A4 . These interactions are crucial in the O-dealkylation reaction, a process that determines the activity of CYP3A .
Cellular Effects
In hepatocyte-like cells, 7-Benzyloxy-4-trifluoromethylcoumarin has been used to measure the cytochrome P450 3A4 (CYP3A4)-dependent activity . This indicates that the compound can influence cellular function by interacting with specific enzymes.
Molecular Mechanism
The molecular mechanism of 7-Benzyloxy-4-trifluoromethylcoumarin involves its metabolism by cytochrome P450 isozymes CYP1A2 and CYP3A4 . The compound is metabolized to the fluorescent metabolite 7-Hydroxy-4-trifluoromethylcoumarin (HFC) with lambdaex=410nm; lambdaem=530nm .
Metabolic Pathways
7-Benzyloxy-4-trifluoromethylcoumarin is involved in the metabolic pathways mediated by cytochrome P450 isozymes CYP1A2 and CYP3A4 . These enzymes play a crucial role in the metabolism of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy-4-(trifluoromethyl)coumarin typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with benzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 7-Benzyloxy-4-(trifluoromethyl)coumarin are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Benzyloxy-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: 7-Benzyloxy-4-(trifluoromethyl)coumarin is used as a fluorescent probe in various chemical assays. Its fluorescence properties make it suitable for studying enzyme kinetics and reaction mechanisms .
Biology: In biological research, this compound is employed as a substrate for cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. It is used to measure enzyme activity and to screen for enzyme inhibitors .
Medicine: While direct medical applications are limited, the compound’s role in enzyme assays contributes to drug discovery and development. It helps in identifying potential drug candidates and understanding their metabolism .
Industry: In the industrial sector, 7-Benzyloxy-4-(trifluoromethyl)coumarin is used in the development of fluorescent dyes and sensors. Its unique properties make it valuable in creating materials for imaging and diagnostic applications .
Comparison with Similar Compounds
- 7-Ethoxy-4-(trifluoromethyl)coumarin
- 7-Hydroxy-4-(trifluoromethyl)coumarin
- 7-Amino-4-(trifluoromethyl)coumarin
Comparison: 7-Benzyloxy-4-(trifluoromethyl)coumarin is unique due to its benzyloxy group, which enhances its fluorescent properties and makes it a suitable substrate for specific cytochrome P450 enzymes. In comparison, 7-Ethoxy-4-(trifluoromethyl)coumarin and 7-Hydroxy-4-(trifluoromethyl)coumarin have different substituents that affect their reactivity and applications. 7-Amino-4-(trifluoromethyl)coumarin, on the other hand, has an amino group that imparts different chemical and biological properties .
Properties
IUPAC Name |
7-phenylmethoxy-4-(trifluoromethyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O3/c18-17(19,20)14-9-16(21)23-15-8-12(6-7-13(14)15)22-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKLERKKJXUPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357260 | |
Record name | 7-Benzyloxy-4-trifluoromethylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220001-53-6 | |
Record name | 7-Benzyloxy-4-trifluoromethylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(Benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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